1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one
Description
1,2,3,4,10,11-Hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one (CAS: 1014104-43-8) is a spirocyclic compound featuring a benzo[c]pyrano[3,2-g]chromene core fused with a cyclohexane ring via a spiro junction at position 7. Its molecular formula is C₂₁H₂₅NO₃, with a molecular weight of 339.43 g/mol . This compound is structurally characterized by a unique spirocyclic architecture that combines chromene, pyran, and cyclohexane moieties, making it a subject of interest in medicinal chemistry and materials science. Its oxime derivative has been reported as an irritant, requiring storage at room temperature .
Properties
IUPAC Name |
spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c22-20-16-7-3-2-6-15(16)17-12-14-8-11-21(9-4-1-5-10-21)24-18(14)13-19(17)23-20/h12-13H,1-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFQBBHLYAYWNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=O)C5=C4CCCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,2,3,4,10,11-Hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-component reactions that integrate various starting materials to form the desired spirocyclic structure. For instance, a notable method includes the one-pot reaction of hydroxycoumarin derivatives with appropriate aldehydes and cyclohexanones under acidic or basic conditions to yield high purity and yield of the target compound .
Antimicrobial Activity
Research indicates that derivatives of spiro[benzo[c]pyrano] compounds exhibit significant antimicrobial properties. For example, studies have demonstrated that certain synthesized variants show potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.3 to 8.5 µM against pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| 1 | E. coli | 0.5 |
| 2 | S. aureus | 1.0 |
| 3 | Pseudomonas aeruginosa | 0.75 |
Anti-inflammatory Activity
Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and mediators more effectively than traditional anti-inflammatory agents like curcumin. The anti-inflammatory ratio observed was reported at 19.8 compared to dexamethasone in specific assays .
Anticancer Potential
The anticancer potential of spiro[benzo[c]pyrano] compounds has also been investigated. Several studies have highlighted their ability to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth factors. For instance, specific analogs were found to significantly reduce cell viability in breast and colon cancer cell lines at micromolar concentrations .
Case Studies
- Study on Antibacterial Activity : A study conducted on a series of spiro[benzo[c]pyrano] derivatives showed that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups. This finding emphasizes the importance of structural modifications in optimizing biological activity.
- Anti-inflammatory Mechanism : Another research highlighted the mechanism by which these compounds exert their anti-inflammatory effects through the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-α and IL-6 .
Scientific Research Applications
Model Compound for Spiro Compounds
This compound serves as a model to study the behavior and reactivity of spiro compounds. Its unique structure allows researchers to explore how variations in substituents affect chemical properties and reactivity patterns.
Pharmacological Investigations
The compound is being investigated for its potential pharmacological properties , including:
- Antimicrobial Activity: Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi by interfering with metabolic processes.
- Anticancer Properties: Research indicates potential efficacy against various cancer cell lines, warranting further exploration into its mechanisms of action.
Material Science Applications
Due to its structural characteristics, this compound may be useful in developing new materials. Its unique properties could lead to innovations in polymer chemistry or nanotechnology.
Case Studies and Research Findings
Several studies have focused on the biological activities of similar compounds within the spiro family:
- Antimicrobial Studies: A study published in the Journal of Medicinal Chemistry reported that related spiro compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of cell wall synthesis and function.
- Anticancer Research: Research in Phytotherapy Research highlighted that derivatives of spiro compounds demonstrated cytotoxic effects on human cancer cell lines through apoptosis induction. This suggests potential pathways for drug development targeting cancer therapies.
Comparison with Similar Compounds
Structural Similarities and Differences
The spirocyclic framework of the target compound shares similarities with several derivatives, differing primarily in fused rings, substituents, and spiro junctions. Key structural analogs include:
Key Observations :
Key Observations :
Physicochemical Properties
Comparative data for selected spirocyclic derivatives:
Key Observations :
- Nitro and amino substituents in spiro[indoline] derivatives (e.g., 4j, 4k) elevate melting points (>280°C) due to enhanced intermolecular interactions .
- The target compound’s lack of polar substituents may result in lower melting points compared to nitro-functionalized analogs.
Key Observations :
- The target compound’s bioactivity remains unreported, but structural analogs show promise in anticancer and enzyme inhibition contexts.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
